molecular formula C12H16N2OS B13309343 6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B13309343
M. Wt: 236.34 g/mol
InChI Key: FVAFWKOAPDHQPC-UHFFFAOYSA-N
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Description

6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a synthetic small molecule belonging to the imidazo[2,1-b][1,3]thiazole carbaldehyde family. This compound features a tert-butyl group at position 6 and an ethyl group at position 3 of the fused heterocyclic core. Its molecular structure confers unique physicochemical properties, including enhanced lipophilicity due to the bulky tert-butyl substituent and moderate steric effects from the ethyl group.

Properties

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C12H16N2OS/c1-5-8-7-16-11-13-10(12(2,3)4)9(6-15)14(8)11/h6-7H,5H2,1-4H3

InChI Key

FVAFWKOAPDHQPC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=NC(=C(N12)C=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-chloro-3-oxobutanoate with a suitable thioamide in the presence of a base, followed by cyclization and subsequent functional group transformations . The reaction conditions often include refluxing in solvents like 1,4-dioxane or ethanol, with catalysts such as acetic acid or methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazo[2,1-b][1,3]thiazole core is known to interact with various biological pathways, potentially leading to inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde with its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties
This compound 6-tert-Butyl, 3-ethyl C₁₃H₁₇N₂OS 261.35 g/mol High lipophilicity, moderate steric bulk
CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime) 6-(4-Cl-phenyl), 5-O-(3,4-Cl-benzyl)oxime C₁₉H₁₂Cl₃N₃O₂S 468.73 g/mol CAR agonist, improved solubility via oxime moiety
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde 6-Methyl C₇H₆N₂OS 166.20 g/mol Low molecular weight, high polarity
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde 6-(4-F-phenyl) C₁₂H₈FN₂OS 263.27 g/mol Electron-withdrawing F enhances receptor binding
6-[3-(Trifluoromethyl)phenyl]sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde 6-S-(3-CF₃-phenyl) C₁₃H₇F₃N₂OS₂ 328.00 g/mol High electronegativity, potential metabolic stability

Key Observations :

  • Electron Effects : Analogs with electron-withdrawing groups (e.g., Cl in CITCO, F in 4-fluorophenyl derivative) exhibit stronger receptor binding due to enhanced dipole interactions .
  • Steric Bulk : The tert-butyl and ethyl groups may hinder interactions with narrow binding pockets compared to smaller substituents like methyl or oxime .
CAR Agonism
  • CITCO : A well-characterized human CAR agonist (EC₅₀ ~50 nM) that promotes CAR dephosphorylation and activation, enhancing hepatic cytochrome P450 expression and intestinal epithelial cell migration .
  • Target Compound : The tert-butyl and ethyl groups may alter CAR binding affinity. Bulky substituents could reduce efficacy compared to CITCO’s optimized chlorophenyl-oxime structure .
Metabolic Stability
  • 6-(Trifluoromethyl) Analogs : The trifluoromethyl group in compounds like CID 2778851 improves metabolic stability by resisting oxidative degradation .
  • Target Compound : The tert-butyl group may similarly enhance stability due to its resistance to enzymatic cleavage.

Biological Activity

6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound belonging to the imidazo-thiazole family. This compound has garnered attention due to its potential biological activities, particularly in the field of oncology. The imidazo-thiazole scaffold is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

The molecular formula of this compound is C12H16N2OSC_{12}H_{16}N_{2}OS with a molecular weight of 236.33 g/mol. Its structure consists of a thiazole ring fused with an imidazole moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, thiazole-thiophene hybrids have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, compounds derived from this scaffold have shown promising results against MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics like cisplatin .

Table 1: Cytotoxicity of Thiazole Derivatives Against MCF-7 Cells

Compound IDIC50 (µM)Reference
914.6 ± 0.8
11b28.3 ± 1.5
Cisplatin13.6 ± 0.9

The mechanism of action for these compounds often involves the inhibition of specific proteins involved in cell proliferation and survival pathways. For example, the interaction with the Rab7b protein suggests a role in modulating endosomal trafficking and possibly inducing apoptosis in malignant cells .

Antimicrobial and Anti-inflammatory Effects

Beyond anticancer properties, thiazole derivatives have been reported to exhibit antimicrobial and anti-inflammatory activities. Research indicates that these compounds can inhibit bacterial growth and reduce inflammation markers in vitro . The versatility of the thiazole scaffold allows for modifications that can enhance these biological activities.

Synthesis and Evaluation

A notable study synthesized a series of thiazole derivatives incorporating the imidazo-thiazole structure and evaluated their biological activities through various assays. The synthesized compounds were screened for their cytotoxic effects against cancer cell lines and their ability to inhibit microbial growth.

Case Study Summary:

  • Objective: To synthesize and evaluate new thiazole derivatives.
  • Methods: MTT assay for cytotoxicity; disk diffusion method for antimicrobial activity.
  • Results: Several compounds exhibited significant cytotoxicity against MCF-7 cells and notable antibacterial activity against Staphylococcus aureus.

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